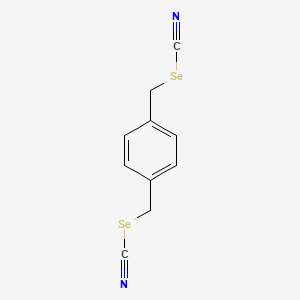

1,4-Phenylenebis(methylene)selenocyanate

Description

Contextualization within Modern Organoselenium Chemistry

Organoselenium chemistry, a field that has been burgeoning since the discovery of selenium's biological importance, investigates compounds containing a carbon-selenium bond. mdpi.com These compounds are noted for their unique reactivity, which is distinct from their sulfur and oxygen analogs. The selenium atom, being larger and more polarizable, imparts specific properties to the molecules it inhabits. This has led to their use as reagents and intermediates in organic synthesis, as well as their investigation for potential applications in materials science and medicine. nih.gov

1,4-Phenylenebis(methylene)selenocyanate, with its two selenocyanate (B1200272) functional groups attached to a central aromatic ring via methylene (B1212753) linkers, stands as a prime example of the intriguing structures being explored in this field. Its study contributes to the broader understanding of how the introduction of selenium can influence a molecule's stability, reactivity, and biological interactions. The investigation of such compounds is part of a larger effort to expand the toolkit of synthetic chemists and to discover new molecules with valuable properties. benthambooks.com

Structural Features and Synthetic Significance of Bis-selenocyanates

The defining feature of this compound is the presence of two selenocyanate (-SeCN) groups. This "bis-selenocyanate" structure is of considerable interest. The selenocyanate moiety is a versatile functional group; it can act as a precursor to other selenium-containing functionalities, making compounds like this valuable synthons in organic chemistry. beilstein-journals.org The reactivity of the Se-CN bond allows for transformations into selenols, diselenides, and other derivatives, which are key intermediates in the synthesis of more complex organoselenium compounds. nih.gov

Overview of Academic Research Trajectories for the Compound

The academic journey of this compound has been multifaceted. Initial research focused on its synthesis and characterization, establishing reliable methods for its preparation, typically through the reaction of α,α'-dihalo-p-xylene with a selenocyanate salt. Following its synthesis, a significant research trajectory has been the exploration of its chemical reactivity and its potential as a building block in further synthetic endeavors.

A prominent and extensively investigated area of research has been its biological activity. A substantial body of work has explored its potential as a chemopreventive agent against various forms of cancer. nih.govnih.gov This line of inquiry has delved into its mechanisms of action, its metabolism, and the activity of its metabolites. nih.gov The study of its metabolic fate, including the identification of metabolites like tetraselenocyclophane, has provided deeper insights into how the compound behaves in biological systems. nih.gov This research trajectory highlights the interdisciplinary nature of modern chemical science, where synthetic chemistry intersects with pharmacology and biochemistry to address complex challenges.

Data at a Glance: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂Se₂ | PubChem nih.gov |

| Molecular Weight | 314.11 g/mol | PubChem nih.gov |

| IUPAC Name | [4-(selenocyanatomethyl)phenyl]methyl selenocyanate | PubChem nih.gov |

| CAS Number | 85539-83-9 | PubChem nih.gov |

| Canonical SMILES | C1=CC(=CC=C1C[Se]C#N)C[Se]C#N | PubChem nih.gov |

Structure

2D Structure

Propriétés

Numéro CAS |

85539-83-9 |

|---|---|

Formule moléculaire |

C10H8N2Se2 |

Poids moléculaire |

314.1 g/mol |

Nom IUPAC |

[4-(selenocyanatomethyl)phenyl]methyl selenocyanate |

InChI |

InChI=1S/C10H8N2Se2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 |

Clé InChI |

QFTBWTJGZHUOAW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C[Se]C#N)C[Se]C#N |

SMILES canonique |

C1=CC(=CC=C1C[Se]C#N)C[Se]C#N |

Synonymes |

1,4-phenylene bis(methylene)selenocyanate 1,4-phenylenebis(methylene)selenocyanate 1,4-XSC |

Origine du produit |

United States |

Synthetic Methodologies for 1,4 Phenylenebis Methylene Selenocyanate and Its Analogues

Established Synthetic Pathways

The traditional synthesis of organoselenocyanates, including bis-selenocyanate frameworks, has heavily relied on nucleophilic substitution reactions and the construction from pre-functionalized starting materials.

Synthesis from Halogenated Aromatic Precursors

A primary and well-established method for the synthesis of 1,4-phenylenebis(methylene)selenocyanate involves the reaction of a halogenated precursor with a selenocyanate (B1200272) salt. The synthesis of this compound (often abbreviated as p-XSC) can be achieved by treating α,α'-dihalo-p-xylene with potassium selenocyanate (KSeCN).

A typical procedure involves the dropwise addition of the dihalo-p-xylene, such as α,α'-dibromo-p-xylene, to a solution of KSeCN in a suitable solvent like acetone (B3395972) at room temperature. The reaction mixture is stirred for an extended period, often around 12 hours, to ensure complete conversion. Following the reaction, a standard workup procedure is employed, which includes dilution with an organic solvent like dichloromethane (B109758) (CH2Cl2), washing with water to remove inorganic salts, drying the organic layer, and concentrating it under reduced pressure to yield the desired product. This method has been successfully used to prepare radiolabeled p-[14C]XSC from α,α-dibromo-p-[ring-14C]xylene with a reported yield of 80%.

Similarly, related structures like phenacyl selenocyanates are synthesized through the reaction of potassium selenocyanate with phenacyl bromides. researchgate.net This nucleophilic substitution pathway remains a cornerstone for accessing such compounds.

Table 1: Synthesis of this compound from a Halogenated Precursor

| Precursor | Reagent | Solvent | Reaction Time | Yield | Reference |

|---|

Strategies for the Construction of Bis-selenocyanate Frameworks

The construction of molecules containing two selenocyanate groups, known as bis-selenocyanates, follows synthetic logic similar to that for monoselenocyanates, but requires bifunctional starting materials. The synthesis of this compound is a prime example, starting from the corresponding di-halogenated xylene derivative.

Researchers have also extended these strategies to more complex molecular scaffolds. For instance, estradiol (B170435) bisselenocyanate compounds have been synthesized by incorporating two selenocyano groups into the steroid nucleus. researchgate.net This demonstrates the adaptability of the fundamental reaction between a halide and a selenocyanate source to create intricate bis-selenocyanate structures on diverse molecular frameworks. The key challenge often lies in the selective functionalization of the starting material to introduce the two reactive sites required for the double substitution.

Contemporary Synthetic Approaches to Selenocyanates

While classical methods are reliable, modern organic synthesis seeks more efficient, atom-economical, and environmentally benign pathways. Recent advancements have focused on direct functionalization and multi-component reactions to construct the C–SeCN bond.

Direct Selenocyanation of (Hetero)aromatic Systems

A significant leap forward in the synthesis of aryl selenocyanates is the direct selenocyanation of C-H bonds in (hetero)aromatic systems. nih.govrsc.org This approach avoids the need for pre-functionalized substrates like aryl halides or boronic acids, offering a more atom-economical and greener alternative. nih.gov

Several strategies have been developed for direct C-H selenocyanation:

Oxidant-Mediated Reactions: These methods often use an oxidant to generate an electrophilic selenium species. For example, N-chlorosuccinimide (NCS) can be used as an oxidant with KSeCN to achieve the direct selenocyanation of compounds like pyrrolo[1,2-a]quinoxalines. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method. Using a photocatalyst like Eosin Y under blue LED irradiation, 2-phenylimidazo[1,2-a]pyridine (B181562) can be converted to its 3-selenocyanato derivative with KSeCN at room temperature. nih.gov

Electrochemical Synthesis: Anodic oxidation provides another route to generate the reactive selenocyanating species. In this method, the selenocyanate anion (⁻SeCN) is oxidized at the anode to the ˙SeCN radical, which can then lead to the formation of the electrophile ⁺SeCN for the aromatic substitution. nih.gov

Mechanochemistry: A solvent-free approach using ball-milling has been developed for the direct electrophilic selenocyanation of arenes and heteroarenes, providing access to various aromatic selenocyanates in high yields and short reaction times. researchgate.net

These modern methods represent a paradigm shift, moving from substitution reactions on pre-functionalized rings to the direct functionalization of the aromatic core itself. nih.gov

Table 2: Examples of Direct C-H Selenocyanation Methods | Aromatic Substrate Type | Reagents | Conditions | Key Feature | Reference | |---|---|---|---|---|---| | Pyrrolo[1,2-a]quinoxalines | KSeCN, NCS | --- | Oxidant-mediated | nih.gov | | 2-Arylimidazo[1,2-a]pyridines | KSeCN, I₂ | Water, Room Temp. | Environmentally benign | nih.gov | | 2-Phenylimidazo[1,2-a]pyridine | KSeCN, Eosin Y | Blue LED, Room Temp. | Photocatalyzed | nih.gov | | Arenes/Heteroarenes | Electrophilic SeCN Reagent | Ball-milling | Solvent-free mechanochemistry | researchgate.net |

Multi-Component Reaction Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer high efficiency and molecular diversity. mdpi.com While not directly reported for the synthesis of this compound itself, MCRs are increasingly used to create complex selenium-containing molecules. rsc.orgnih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful. mdpi.comorganic-chemistry.org These reactions involve the reaction of an isocyanide with other components like aldehydes, amines, and carboxylic acids. mdpi.com A novel, metal-free MCR has been reported for the synthesis of 1,3-selenazolines from isocyanides, selenium powder, and 3-aminooxetanes in water, highlighting a green approach to organoselenium compounds. rsc.org This demonstrates the potential for developing MCRs that could incorporate a selenocyanate moiety into complex structures in a single, efficient step.

In Situ Generation of Selenocyanating Reagents

To circumvent the handling of potentially toxic or unstable selenocyanating agents, methods involving their in situ generation have been developed. A prominent example is the use of selenium dioxide (SeO₂) and malononitrile (B47326) to generate triselenium dicyanide in situ. nih.gov This reactive intermediate can then efficiently selenocyanate various substrates, including amino pyrazole (B372694) and amino uracil (B121893) derivatives. The key advantages of this method are the use of inexpensive and stable starting materials and short reaction times. nih.gov

Another approach involves the in situ preparation of acyl isoselenocyanates. These are generated from the reaction of an acyl chloride with potassium selenocyanate and can be immediately trapped by nucleophiles in subsequent reactions. mdpi.com This strategy avoids the isolation of the reactive isoselenocyanate intermediate, which has a tendency to polymerize. mdpi.com

Scalability and Efficiency in Synthesis (e.g., Gram-Scale Preparations)

The primary and most established method for synthesizing this compound involves the nucleophilic substitution of α,α'-dibromo-p-xylene with potassium selenocyanate. This reaction has been demonstrated to be effective, with reported yields as high as 80%. In a typical laboratory-scale synthesis, the reaction is carried out by adding the bromo compound dropwise to a solution of potassium selenocyanate in a solvent mixture, such as acetone and water, and stirring at room temperature for several hours.

The scalability of this synthesis is a key consideration for its broader application. While specific multi-gram scale procedures for this compound are not extensively detailed in publicly available literature, the principles of the synthesis are amenable to scale-up. Evidence for the scalability of similar organoselenium compound syntheses supports this notion. For instance, a telescoped process for producing 1-alkaneselenols, which also utilizes potassium selenocyanate in a nucleophilic substitution reaction, has been successfully conducted on a 10.4 mole scale. acs.org This demonstrates that the core reaction type is suitable for large-scale production.

Furthermore, advancements in synthetic methodologies for organoselenium compounds offer pathways to enhance the efficiency and scalability of this compound synthesis. Mechanochemical methods, such as ball-milling, have emerged as a highly efficient and scalable technique for the synthesis of various aryl selenocyanates, achieving high yields in short reaction times. researchgate.net Another approach involves the metal-free diarylation of selenocyanate using diaryliodonium salts, which has been successfully scaled up to the gram-scale, yielding 1.21 g of a diarylselenide with a 94% yield. chemrxiv.org These modern techniques present promising avenues for the large-batch production of this compound and its analogues.

The synthesis of analogues of this compound often employs similar nucleophilic substitution strategies, demonstrating the versatility of this approach. By varying the starting dihalo-aromatic compound, a range of analogues with different aromatic cores or substituents can be prepared. For example, the synthesis of various pyridyl and pyrimidyl alkyl selenides has been achieved in excellent yields by reacting the corresponding diselenides with alkyl bromides after reduction. rsc.org

Below are interactive data tables summarizing the synthesis of this compound and a representative analogue, highlighting the scalability and efficiency of the methodologies.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α,α'-dibromo-p-xylene | Potassium Selenocyanate | Acetone/Water | Room Temperature | 12 | 80 |

Table 2: Gram-Scale Synthesis of a Diarylselenide Analogue

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Scale | Yield (%) | Reference |

| Iodonium Salt | Potassium Selenocyanate | Ethyl Acetate / Hexafluoroisopropanol | 80 | 24 | 3.5 mmol (1.86 g) | 94 | chemrxiv.org |

These findings underscore the robustness and adaptability of the synthetic routes to this compound and its analogues, with clear potential for efficient gram-scale preparation.

Chemical Reactivity and Transformation Pathways of 1,4 Phenylenebis Methylene Selenocyanate

Nucleophilic and Electrophilic Reactivity Profiles of the Selenocyanate (B1200272) Moiety

The selenocyanate group (R-SeCN) is characterized by its ambident nature, meaning it can react as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting species. Organic selenocyanates, such as 1,4-Phenylenebis(methylene)selenocyanate, are known for their nucleophilic properties. longdom.org The selenium atom, being a soft nucleophile, can attack various electrophilic centers.

Conversely, the carbon atom of the cyanide group is electrophilic and can be attacked by nucleophiles. However, a more significant electrophilic character is observed at the selenium atom itself when it is part of a suitable leaving group or when the molecule interacts with soft nucleophiles. unipd.itnih.gov For instance, the reaction of selenocyanates with phosphines can proceed via attack at the selenium atom.

Computational studies, such as Density Functional Theory (DFT) calculations, indicate a significant localization of electron density at the selenocyanate groups, which supports their role as reactive centers. The general reactivity of organic selenocyanates allows them to participate in various transformations, including substitution and oxidative reactions. longdom.org For example, phenylselenocyanate is used in the oxidation of alcohols to carbonyl compounds. longdom.org The reactivity can be influenced by the organic substituent (R group), which in the case of this compound is the p-xylyl scaffold. longdom.org

Table 1: Reactivity Profile of the Selenocyanate Moiety

| Reactivity Type | Reactive Center | Attacking Species | Description |

|---|---|---|---|

| Nucleophilic | Selenium Atom | Electrophiles | The lone pair on the selenium atom attacks an electron-deficient center. |

| Electrophilic | Selenium Atom | Soft Nucleophiles (e.g., thiols, selenols) | The selenium atom acts as an electrophilic center in substitution reactions. unipd.itnih.gov |

| Electrophilic | Cyanide Carbon | Nucleophiles | The carbon atom of the C≡N group is susceptible to nucleophilic attack. |

**3.2. Conversion to Diverse Organoselenium Species

The versatile reactivity of the selenocyanate groups in this compound allows for its conversion into a broad spectrum of organoselenium compounds. These transformations are fundamental for synthesizing new molecules with potential applications in materials science and medicinal chemistry.

A key transformation of this compound involves its reduction to the corresponding selenol. In vivo metabolic studies have indicated that a selenol intermediate is crucial for the compound's biological activity. nih.gov This reduction can be achieved chemically using reducing agents like sodium borohydride. The resulting p-xylene-α,α'-dithiol is a highly reactive species.

These selenol intermediates can readily undergo oxidation, especially in the presence of air, to form diselenides. In the case of the dithiol derived from this compound, this can lead to both polymeric diselenides and cyclic structures. A significant product identified from the metabolism of the parent compound is a tetraselenocyclophane, which is a cyclic diselenide. nih.gov The formation of this macrocycle involves the intramolecular coupling of the two selenol groups.

Selenocyanates serve as excellent precursors for the synthesis of unsymmetrical selenides (selenoethers). This can be achieved through the reaction of the selenocyanate with organometallic reagents or other nucleophiles. For instance, the reaction of a selenocyanate with an appropriate nucleophile can lead to the displacement of the cyanide ion (CN⁻) and the formation of a new Se-C bond. nih.gov This process allows for the introduction of various alkyl or aryl groups.

The general reaction is as follows: R-SeCN + Nu⁻ → R-Se-Nu + CN⁻

Once selenides are formed, they can be further oxidized to selenoxides (R-Se(=O)-R'). This oxidation is typically accomplished using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting selenoxides are valuable intermediates in organic synthesis, most notably for their use in selenoxide elimination reactions to introduce double bonds into organic molecules. nih.gov

The synthesis of trifluoromethyl selenides (R-SeCF₃) from selenocyanates provides access to a class of compounds with unique electronic properties due to the high electronegativity of the CF₃ group. A general and efficient method involves the reaction of organic selenocyanates with a trifluoromethylating agent. nih.gov

One established pathway uses copper(I) trifluoromethylide (CuCF₃), which can be generated from fluoroform (HCF₃), a potent greenhouse gas. nih.gov Another method employs trifluoromethyl trimethylsilane (B1584522) (TMSCF₃) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). doi.org The reaction proceeds via the nucleophilic attack of the "CF₃⁻" equivalent on the electrophilic selenium atom of the selenocyanate, displacing the cyanide ion.

Reaction Scheme: R-SeCN + "CF₃⁻" source → R-SeCF₃ + CN⁻

This transformation is applicable to a wide range of primary, secondary, aliphatic, aromatic, and heterocyclic selenocyanates. nih.govdoi.org

Table 2: Key Transformations of this compound

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| This compound | Reducing agent (e.g., NaBH₄) | Selenol |

| Selenol intermediate | Oxidizing agent (e.g., O₂) | Diselenide / Cyclophane nih.gov |

| This compound | Nucleophile (Nu⁻) | Selenide (B1212193) nih.gov |

| Selenide | Oxidizing agent (e.g., H₂O₂) | Selenoxide nih.gov |

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of two reactive selenocyanate groups on a flexible benzylic framework makes this compound a candidate for intramolecular cyclization reactions. As mentioned, a significant metabolic fate of this compound is its conversion into a tetraselenocyclophane. nih.gov This transformation likely proceeds through the initial reduction to a dithiol, followed by an intramolecular oxidative cyclization, forming two diselenide bonds and resulting in a macrocyclic structure.

More broadly, organoselenium compounds, including those derived from selenocyanates, are pivotal starting materials for synthesizing selenium-containing heterocycles. mdpi.comdoi.org The general strategy often involves converting the selenocyanate to a more reactive species like a selenol or an isoselenocyanate, which then undergoes cyclization with a suitable bifunctional molecule. For example, isoselenocyanates react with various nucleophiles, such as amines or hydrazines, which can lead to the formation of heterocycles like selenoureas that subsequently cyclize to form selenazoles or other related structures. mdpi.comuzh.ch Selenols generated from selenocyanates can also undergo intramolecular addition to triple bonds to form benzo[b]selenophenes. clockss.org

Investigation of Redox Chemistry and Associated Transformations

The redox chemistry of this compound and its metabolites is a cornerstone of its chemical behavior. Selenium compounds are well-known for their ability to participate in redox cycles, often acting as mimics of antioxidant enzymes like glutathione (B108866) peroxidase.

The primary redox transformation is the reduction of the selenocyanate to a selenol. nih.gov This selenol is a potent reducing agent itself and can be re-oxidized to a diselenide. This R-SeH / R-Se-Se-R redox cycle is central to the biological activity of many organoselenium compounds.

Furthermore, the selenium atom in different oxidation states exhibits varied reactivity. Selenides (Se²⁻) can be oxidized to selenoxides (Se⁴⁺) and further to selenones (Se⁶⁺). The selenoxide-selenide cycle is exploited in synthetic chemistry for catalysis. Bimolecular nucleophilic substitution (Sₙ2) reactions at selenium centers are fundamental to these transformations. unipd.itnih.gov For example, the exchange between thiols and diselenides, or selenols and disulfides, are key steps in the redox interplay between sulfur and selenium biochemistry. unipd.itnih.gov The investigation of these exchange reactions helps to rationalize the reactivity of selenium compounds in biological environments rich in thiols. nih.gov

Mechanistic Investigations of Reactions Involving 1,4 Phenylenebis Methylene Selenocyanate

Elucidation of Reaction Mechanisms in Selenocyanation Processes

Selenocyanation refers to the introduction of a selenocyanate (B1200272) (–SeCN) group onto a molecule. The primary synthetic route to 1,4-Phenylenebis(methylene)selenocyanate involves a well-characterized, two-step mechanism starting from p-xylene (B151628).

The process begins with the bromination of p-xylene at its benzylic positions, which is conducted using bromine (Br₂) under radical or photochemical conditions to produce α,α'-dibromo-p-xylene. This radical-mediated step is followed by the core selenocyanation step: a nucleophilic substitution reaction. The α,α'-dibromo-p-xylene is treated with two equivalents of potassium selenocyanate (KSeCN) in a polar aprotic solvent system. This S_N2 reaction, where the selenocyanate anion (SeCN⁻) acts as the nucleophile, displaces the bromide ions to yield this compound.

While the KSeCN route is standard for this specific compound, other reagents are employed for selenocyanation in broader organoselenium chemistry. A notable method involves the in-situ generation of a selenocyanating agent, triselenodicyanide, from the reaction of selenium dioxide (SeO₂) and malononitrile (B47326). acs.orgnih.gov The proposed mechanism for this process involves the initial enolization of a ketone, followed by a nucleophilic attack of the enolate on the electrophilic selenium atom of the triselenodicyanide intermediate. acs.org Furthermore, selenonium salts have been investigated as catalysts for nucleophilic substitution reactions to form selenocyanates in aqueous media, highlighting the ongoing development of diverse selenocyanation methodologies. mdpi.com

Below is a table summarizing various approaches to selenocyanation.

| Reagent/Catalyst | Substrate Type | Mechanistic Pathway | Reference |

|---|---|---|---|

| Potassium Selenocyanate (KSeCN) | Alkyl Halides (e.g., α,α'-dibromo-p-xylene) | Ionic (SN2 Nucleophilic Substitution) | |

| Selenium Dioxide (SeO₂) + Malononitrile | Ketones, Amines | Ionic (Nucleophilic attack on in-situ generated triselenodicyanide) | acs.orgnih.govacs.org |

| Selenonium Salt | Alkyl Halides | Catalytic Nucleophilic Substitution (Chalcogen Bond Interaction) | mdpi.com |

Studies of Intramolecular Cyclization Mechanisms and Rearrangements

During the synthesis of this compound, an intramolecular cyclization can occur, leading to the formation of a significant byproduct known as tetraselenocyclophane (TSC). This macrocycle results from the molecule reacting with itself rather than with an external reagent. The flexible nature of the xylyl linker allows the two reactive methylene (B1212753) selenocyanate ends of the molecule or an intermediate to approach each other, facilitating ring closure. This process competes directly with the desired intermolecular substitution pathway. The formation of TSC has also been observed during in-vivo metabolic studies of p-XSC, where it was identified in fecal extracts.

While intramolecular cyclization is a documented pathway for this compound, other complex transformations such as sigmatropic rearrangements are less characterized for this specific compound. Pericyclic reactions like the Cope and Claisen rearrangements are fundamental in organic chemistry, involving the concerted reorganization of electrons through a cyclic transition state. However, a review of the available scientific literature does not indicate that this compound specifically undergoes these types of rearrangements. The research focus has remained primarily on its substitution, cyclization, and metabolic pathways.

Characterization of Radical and Ionic Pathways in Organoselenium Chemistry

The chemistry of this compound and related compounds involves both radical and ionic mechanistic pathways, often dictated by the specific reaction step or conditions. mdpi.com

Ionic Pathways: The principal synthesis of p-XSC from α,α'-dibromo-p-xylene and potassium selenocyanate is a classic example of an ionic mechanism, specifically a bimolecular nucleophilic substitution (S_N2). In this process, the negatively charged selenocyanate ion acts as a nucleophile. The biological activity of p-XSC is also believed to proceed through ionic intermediates. It is proposed that p-XSC is metabolized to a selenol (R-SeH) intermediate, which is a key species responsible for its chemopreventive effects. acs.org This selenol can then interact with biological molecules through ionic mechanisms. acs.org

Radical Pathways: Radical mechanisms are also integral to the chemistry associated with this compound. The first step in its synthesis, the benzylic bromination of p-xylene, is typically initiated by light (photochemical conditions) or a radical initiator, proceeding through a free-radical chain reaction. In broader organoselenium chemistry, radical coupling reactions are a known method for forming selenocyanates. mdpi.com Some synthetic procedures for other organoselenium compounds have been found to proceed via sequential radical iodination followed by nucleophilic substitution, demonstrating the interplay between the two pathways. acs.org

The dualistic nature of its reactivity, capable of engaging in both radical and ionic processes, is a key feature of the mechanistic chemistry of this compound.

Influence of Reaction Conditions on Mechanistic Divergence

Reaction conditions such as temperature, solvent, and reaction time can significantly influence the mechanistic pathway a reaction follows, leading to different products. This mechanistic divergence is clearly observed in the synthesis of this compound, where the desired linear product competes with the formation of the cyclized byproduct, tetraselenocyclophane (TSC).

The choice of solvent is also critical in directing organoselenium reactions. In related selenocyanation procedures using selenium dioxide and malononitrile, dimethyl sulfoxide (B87167) (DMSO) was found to be the most effective solvent for achieving high yields of the desired product, whereas other solvents like DMF resulted in lower yields. acs.org This highlights the solvent's role in stabilizing intermediates and transition states, thereby favoring one mechanistic route over another.

The table below illustrates how reaction conditions can dictate the outcome of the synthesis of this compound.

| Reaction Condition | Effect on Mechanism | Favored Product | Reference |

|---|---|---|---|

| Low Temperature (0–5°C) | Suppresses intramolecular cyclization pathway | This compound | |

| Reduced Reaction Time | Minimizes time for cyclization to occur | This compound | |

| Higher Temperature / Longer Time | Promotes intramolecular cyclization pathway | Tetraselenocyclophane (TSC) |

Computational and Theoretical Chemistry Studies on 1,4 Phenylenebis Methylene Selenocyanate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For related organoselenium compounds, Density Functional Theory (DFT) calculations have been used to determine these values, showing, for instance, that a compound with a significant energy gap (3.62 eV) and a low-lying HOMO (-5.03 eV) exhibits high stability and low reactivity. researchgate.net Other electronic properties of interest include the distribution of atomic charges (e.g., Mulliken charges), which identifies electrophilic and nucleophilic sites within the molecule, and the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecule's surface.

Table 1: Computed Properties for 1,4-Phenylenebis(methylene)selenocyanate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂Se₂ | PubChem nih.gov |

| Molecular Weight | 314.1 g/mol | PubChem nih.gov |

| Exact Mass | 315.90179 Da | PubChem nih.gov |

| IUPAC Name | [4-(selenocyanatomethyl)phenyl]methyl selenocyanate (B1200272) | PubChem nih.gov |

| InChIKey | QFTBWTJGZHUOAW-UHFFFAOYSA-N | PubChem nih.gov |

Prediction of Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. ucsb.edu It is a direct measure of bond strength. For this compound, the most relevant BDEs would be for the C-Se and Se-CN bonds. The cleavage of these bonds is likely a key step in its metabolism and mechanism of action. For instance, the generation of a selenol intermediate, which is postulated in the metabolic pathway of p-XSC, would involve the cleavage of the Se-CN bond. nih.gov

Computational methods, particularly DFT, are widely used to predict BDEs. researchgate.net These calculations can help to identify the weakest bond in the molecule, which is often the most likely to break during a chemical reaction. The reaction energetics, including the enthalpy and Gibbs free energy of reaction, can also be computed. This information is vital for determining the feasibility and spontaneity of potential metabolic pathways or other chemical transformations. For example, by calculating the energetics of the conversion of p-XSC to its glutathione (B108866) conjugate and subsequent metabolites, a more detailed understanding of its biological activity can be achieved. nih.gov

Mechanistic Insights Derived from Computational Modeling

Computational modeling allows for the exploration of reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. nih.govrsc.org For this compound, computational modeling could be used to investigate several key processes.

One area of interest is its metabolic activation. It has been proposed that p-XSC is metabolized via conjugation with glutathione, followed by cleavage to form a selenol (p-XSeH). nih.gov Computational modeling could elucidate the step-by-step mechanism of this biotransformation, including the structures of the transition states and the role of enzymatic catalysts like glutathione S-transferases.

Another potential application is in understanding its antioxidant or pro-oxidant activity. The interaction of p-XSC and its metabolites with reactive oxygen species (ROS) could be modeled to understand how it might protect cells from oxidative damage or, conversely, induce oxidative stress in cancer cells. Furthermore, its interaction with biological targets, such as the p53 protein, whose expression is affected by p-XSC, could be modeled to gain insight into its chemopreventive effects. nih.gov

Application of Advanced Theoretical Approaches (e.g., Density Functional Theory, Ab Initio Methods)

The accuracy of computational predictions heavily relies on the chosen theoretical method and basis set. pitt.edusc.edu Density Functional Theory (DFT) is a popular choice for studying organoselenium compounds as it provides a good balance between computational cost and accuracy. Various functionals, such as B3LYP, are commonly employed. researchgate.net For more precise calculations of geometries and energetics, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used, although they are more computationally demanding. pitt.edu

The application of these advanced methods to this compound would involve:

Geometry Optimization: Using DFT or MP2 with an appropriate basis set to find the lowest energy conformation of the molecule.

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain thermodynamic properties.

Electronic Property Calculations: Using the optimized geometry to calculate HOMO-LUMO energies, atomic charges, and the molecular electrostatic potential.

Reaction Pathway Modeling: Employing methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations to map out the minimum energy path between reactants, transition states, and products.

While specific computational studies exclusively focused on this compound are not widely available in the public literature, the principles and methodologies described are standard practice in computational chemistry and provide a clear framework for future investigations into this promising compound. researchgate.netresearchgate.net

Applications of 1,4 Phenylenebis Methylene Selenocyanate in Advanced Materials and Catalysis

Role as Precursors for Selenium-Containing Materials

The presence of selenium in 1,4-Phenylenebis(methylene)selenocyanate makes it a valuable precursor for synthesizing a variety of selenium-containing materials. The C-Se bond in the selenocyanate (B1200272) group can be cleaved under specific conditions to provide elemental selenium or reactive selenol intermediates, which are crucial for building more complex structures. a2bchem.comldorganisation.com

Synthesis of Metal Selenide (B1212193) Semiconductor Materials

Metal selenide nanoparticles, such as Cadmium Selenide (CdSe), Zinc Selenide (ZnSe), and Lead Selenide (PbSe), are quantum dots with significant potential in optoelectronic devices, including solar cells, LEDs, and biomedical imaging. nih.govebin.pub The synthesis of these nanomaterials requires a reliable source of selenium that can react with metal precursors in a controlled manner.

While various selenium sources like selenourea, selenium dioxide, and diphenyl diselenide are commonly employed, the use of specific organoselenium compounds like this compound offers potential advantages in tuning reactivity and solubility. ebin.pubdovepress.com The general approach involves the thermal decomposition of the selenium precursor in the presence of metal salts in a high-boiling point solvent. Although direct use of this compound for this specific application is not extensively documented in current literature, its fundamental structure is analogous to other precursors used in the field. The molecule can serve as a source of reactive selenium species upon cleavage of the Se-CN and C-Se bonds, which can then react with metal cations to nucleate and grow metal selenide crystals.

Table 1: Common Selenium Precursors for Metal Selenide Nanocrystal Synthesis

| Precursor | Metal Selenide Synthesized | Typical Reaction Conditions |

|---|---|---|

| Selenourea | CdSe, PbSe | Injection into hot solvent (e.g., octadecene) with metal carboxylate salts |

| Selenium Dioxide (SeO₂) | CdSe, ZnSe | Reduction in the presence of metal precursors in aqueous or organic media |

| Diphenyl Diselenide | PbSe, CdSe | Co-thermolysis with metal precursors at high temperatures |

| This compound (Potential) | CdSe, ZnSe, PbSe | Hypothetically, thermolysis in a high-boiling solvent with metal salts |

Formation of Organic Selenium-Based Conductors

Organic materials with electrical conductivity are at the forefront of research for applications in flexible electronics, sensors, and thermoelectric devices. The incorporation of selenium into conjugated organic structures is a known strategy to enhance conductivity and introduce new electronic properties. nih.gov Selenium's larger atomic radius and lower electronegativity compared to sulfur can lead to stronger intermolecular interactions and a smaller bandgap in the resulting materials.

This compound can serve as a building block for such materials. Through chemical transformation, it can be converted into macrocyclic compounds like tetraselena nih.govnih.govmetacyclophane. researchgate.net These macrocycles, containing multiple selenium atoms held in a defined geometry by the phenylenebis(methylene) linkers, can be stacked to create conductive pathways. The selenium atoms facilitate intermolecular orbital overlap, which is essential for charge transport. Research on related structures has demonstrated that these selenium-rich compounds can be processed into polymers that exhibit measurable electrical conductivity. researchgate.net The rigid aromatic core of the parent molecule provides structural stability, while the selenium atoms form the electronically active component.

Integration into Polymer Systems

The bifunctional nature of this compound makes it an attractive candidate for integration into polymers. It can be used as a monomer to form the polymer backbone, as a functional agent to control polymerization processes, or as a molecule for modifying existing polymers.

Monomer Units in the Synthesis of Selenium-Containing Polymers

Selenium-containing polymers are a class of smart materials known for their responsiveness to stimuli such as redox changes, light, and radiation. nih.gov These properties stem from the dynamic nature of the C-Se and Se-Se bonds. This compound can be envisioned as a monomer for producing polymers where the p-phenylenebis(methylene)selenide unit is a repeating part of the main chain.

Polycondensation reactions, for example, could involve reacting the selenocyanate groups with dinucleophiles. A more direct approach involves the reduction of the selenocyanate groups to selenols (-CH₂SeH), which are highly reactive. These difunctional selenol intermediates can then be polymerized through oxidative coupling to form diselenide bonds (-CH₂-Se-Se-CH₂-) or react with di-electrophiles to build the polymer chain. The resulting polyselenides would have selenium atoms integrated directly into their backbone, imparting unique properties such as high refractive indices and redox sensitivity.

Function as Mediators and Initiators in Controlled Polymerization Techniques

Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are essential for creating polymers with well-defined architectures and low polydispersity. These methods rely on a chain transfer agent (CTA) to mediate the polymerization process. While traditional RAFT agents are typically thiocarbonylthio compounds, there is growing interest in seleno-mediated polymerization. rsc.org

Diselenocarbonates and other selenium compounds have been shown to control radical polymerization effectively. rsc.org The principle relies on the reversible transfer of the selenium-containing end group between propagating polymer chains. As a bifunctional molecule, this compound could theoretically be adapted to function as a CTA. After chemical modification of the selenocyanate groups into a suitable mediating group (like a diselenocarbonate), the resulting bifunctional CTA could initiate polymerization from two points, leading to the growth of a polymer with the central p-phenylenebis(methylene) core. This would be a powerful method for producing triblock copolymers or telechelic polymers with functional groups at both ends.

Strategies for Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer after its initial synthesis. This allows for the creation of complex macromolecules that would be difficult to produce by direct polymerization of functional monomers. The selenocyanate group is a versatile functional handle that can participate in various chemical transformations, making this compound a useful agent for such modifications.

One strategy involves synthesizing a polymer with nucleophilic side chains (e.g., thiols or amines). These side chains can then react with this compound, displacing the cyanide group and covalently attaching the (p-phenylenebis(methylene)selenocyanate) moiety to the polymer. This introduces a selenium-containing, bifunctional cross-linking site or a terminal functional group. Another approach is to utilize the reactivity of the selenocyanate group itself. For example, it can react with phosphines in a Staudinger-type reaction or be reduced to a selenol. A polymer containing pendant phosphine (B1218219) groups could be cross-linked or functionalized by reaction with this compound. Such modifications can be used to create dynamic polymer networks, hydrogels, or self-healing materials, leveraging the reversible nature of the resulting selenium-containing bonds. rsc.orgmdpi.com

Design of Responsive Dendritic Polymer Architectures

While the direct synthesis of dendritic polymers using this compound as a core building block is not extensively documented in current literature, its molecular structure presents a strong theoretical basis for its use in creating redox-responsive dendritic architectures. The field of selenium-containing polymers is rapidly advancing, with a particular focus on materials that respond to mild, physiologically relevant stimuli. nih.gov

The key to this responsiveness lies in the unique nature of the selenium atom. Covalent bonds involving selenium, such as the carbon-selenium (C-Se) bond (bond energy: ~244 kJ/mol) and the diselenide (Se-Se) bond (bond energy: ~172 kJ/mol), are weaker than their sulfur-containing counterparts. nih.gov This lower bond energy imparts a dynamic character, allowing the bonds to be cleaved and reformed under mild redox conditions, such as those found in cellular environments. nih.gov Specifically, the high concentration of glutathione (B108866) (GSH) in tumor microenvironments is a well-known trigger for diselenide-containing nanomaterials. acs.org

The design of responsive dendritic polymers often leverages these dynamic covalent bonds. Researchers have successfully synthesized selenium-containing dendrimers and hyperbranched polymers, typically incorporating the highly responsive diselenide bond at the core or branching points. acs.orgacs.orgrsc.org These structures can self-assemble into nano-micelles for applications like controlled drug release. acs.org For instance, diselenide-containing hyperbranched polymers have been efficiently prepared through diselenide–yne polymerization under blue light irradiation, demonstrating the versatility of organoselenium chemistry in creating complex, functional macromolecules. rsc.org

Given this context, this compound, with its rigid aromatic core and two terminal selenocyanate (-SeCN) groups, is a prime candidate for a generation-zero (G0) dendrimer core. A plausible synthetic strategy would involve the conversion of the selenocyanate moieties into selenols (-SeH) or, more commonly, coupling them to form a central diselenide bond. This diselenide-cored molecule could then serve as the anchor point for the divergent growth of dendritic wedges. The resulting dendritic architecture would have a built-in redox-responsive feature at its focal point, capable of disassembly upon exposure to specific stimuli like glutathione or hydrogen peroxide. acs.org

Interactive Table 1: Properties of Responsive Selenium-Containing Polymers

| Property | Description | Relevant Stimuli | Potential Application | Reference |

| Redox Responsiveness | Cleavage of C-Se or Se-Se bonds in response to oxidizing or reducing agents. | Glutathione (GSH), Hydrogen Peroxide (H₂O₂), Reactive Oxygen Species (ROS). | Targeted drug delivery in tumor microenvironments, smart materials. | acs.orgacs.orgrsc.org |

| Gamma-Irradiation Sensitivity | Diselenide bonds can be cleaved by gamma-rays, inducing morphological changes in polymer assemblies. | Gamma radiation. | Combination chemotherapy and radiotherapy, controlled release systems. | nih.govacs.org |

| Dynamic Covalent Nature | The reversible nature of the diselenide bond allows for self-healing materials and adaptable polymer alloys. | Visible light, heat, redox agents. | Self-healing polymers, compatibilizers for polymer blends. | iaea.orgrsc.org |

| Enzyme Mimicry | Selenium-containing polymers can mimic the catalytic activity of antioxidant enzymes like glutathione peroxidase (GPx). | Peroxides, thiols. | Artificial enzymes, antioxidant materials. | nih.gov |

Catalytic Applications in Organic Transformations

Organoselenium compounds are recognized as a versatile class of catalysts for a wide array of organic transformations due to their high efficiency, mild reaction conditions, and excellent selectivity. rsc.org While this compound is more frequently cited for its chemopreventive properties, its chemical structure suggests potential utility in catalytic applications, mirroring the reactivity of other organoselenium reagents. nih.govnih.gov

The development of selenium-based catalysts is a significant area of research, aiming to provide sustainable and atom-efficient processes that can replace more toxic or expensive metal catalysts. sciltp.comresearchgate.net

Role in Radical and Ionic Catalytic Cycles

The catalytic activity of organoselenium compounds typically hinges on the ability of the selenium atom to cycle through various oxidation states, most commonly between Se(II) and Se(IV). This redox cycling can proceed through either ionic or radical pathways.

Ionic Catalytic Cycles: In a typical ionic mechanism, the organoselenium compound acts as a pre-catalyst. It is first activated by a stoichiometric oxidant (e.g., hydrogen peroxide, H₂O₂) to a higher-valent, electrophilic selenium species. For instance, a diselenide can be oxidized to a seleninic acid (RSeO₂H), which is a potent oxidizing agent. nih.gov This active catalyst then reacts with the substrate (e.g., oxidizing an alcohol or an alkene) and is reduced back to its initial oxidation state, thereby completing the catalytic cycle. rsc.org Organoselenium reagents are most commonly employed as electrophiles in such transformations. rsc.org Though not specifically documented for this compound, it could theoretically participate in such cycles, with its two selenium centers potentially offering enhanced reactivity or unique selectivity.

Radical Catalytic Cycles: While less common, selenium compounds can also engage in radical reactions. The disproportionation of certain selenenyl sulfides has been proposed to occur through a radical mechanism, particularly when initiated by light. nih.gov Furthermore, radical initiators like triethylborane (B153662) (Et₃B) are known to mediate a variety of synthetic radical reactions. nih.gov The selenocyanate group itself is not a typical radical initiator, but the potential for selenium-centered radicals to form under specific conditions cannot be discounted. The involvement of this compound in such cycles remains a subject for future investigation.

Development of Selenium-Based Catalysts

The broader field of selenium catalysis focuses on creating robust, and often recyclable, catalytic systems. sciltp.com Organoselenium compounds have been successfully utilized in oxidations, reductions, cyclizations, and various stereoselective reactions. rsc.orgcardiff.ac.uk

Molecules like this compound are valuable for the development of advanced catalyst systems for several reasons:

Immobilization: The bifunctional nature of the molecule allows it to be covalently anchored onto solid supports, such as polymers or silica (B1680970) gel. This would lead to the creation of heterogeneous catalysts that are easily separated from the reaction mixture, improving sustainability and simplifying purification.

Cooperative Effects: The presence of two selenium centers within a single, relatively rigid molecular framework could lead to cooperative catalysis, where both active sites participate in the reaction mechanism to enhance rates or control stereochemistry.

Enzyme Mimicry: Selenium catalysts are renowned for their ability to mimic the function of the natural antioxidant enzyme glutathione peroxidase (GPx), which uses a selenocysteine (B57510) residue to catalytically reduce harmful peroxides. nih.gov Catalysts derived from this compound could potentially be designed to exhibit this biomimetic activity.

The transition from using organoselenium compounds as stoichiometric reagents to employing them in catalytic amounts represents a key advance in green chemistry, and bifunctional scaffolds are instrumental in this evolution. sciltp.com

Interactive Table 2: Overview of Selenium-Catalyzed Organic Reactions

| Reaction Type | Selenium Catalyst/Reagent Example | Oxidant/Conditions | Description | Reference |

| Oxidation | Diphenyl diselenide ((PhSe)₂) | H₂O₂ | Catalytic oxidation of alcohols to aldehydes/ketones, alkenes to epoxides. | sciltp.comrsc.org |

| Oxidative Halogenation | Diphenyl diselenide ((PhSe)₂) | H₂O₂, Halide source (e.g., KBr) | Halogenation of various organic substrates under mild conditions. | sciltp.com |

| Cyclization | N-Phenylseleno-phthalimide (N-PSP) | Stoichiometric | Electrophilic cyclization of unsaturated alcohols and amines (oxyselenenylation, aminoselenenylation). | rsc.org |

| Dehydrogenation | Benzeneseleninic anhydride | Heat | Introduction of double bonds adjacent to carbonyl groups via selenoxide elimination. | rsc.org |

| Biomimetic Oxidation | Ebselen | Thiols (e.g., GSH), H₂O₂ | Mimics the catalytic cycle of glutathione peroxidase to reduce peroxides. | nih.gov |

Derivatization and Analogue Synthesis of 1,4 Phenylenebis Methylene Selenocyanate

Systematic Modifications of the Phenylene Backbone and Selenocyanate (B1200272) Groups

The synthesis of derivatives of 1,4-Phenylenebis(methylene)selenocyanate often begins with the modification of the starting materials, typically substituted p-xylenes. A general and facile method for the synthesis of benzyl (B1604629) selenocyanates, including analogues of this compound, involves the reaction of the corresponding benzylic bromides or chlorides with potassium selenocyanate (KSeCN) in acetonitrile. nih.gov This approach has been shown to be effective for a variety of substituted benzyl halides, yielding the desired selenocyanates in a relatively short reaction time of 30-60 minutes at room temperature. nih.gov

The choice of solvent is critical to avoid the formation of byproducts. While acetone (B3395972) has been used in other nucleophilic substitution reactions, it can react with KSeCN, leading to impurities that are difficult to separate from the desired product. nih.gov Acetonitrile, being less reactive towards nucleophiles like KSeCN, provides a cleaner reaction profile. nih.gov Purification of the resulting benzyl selenocyanates can often be achieved through simple recrystallization, forgoing the need for chromatographic methods. nih.gov

Systematic modifications to the phenylene backbone can be achieved by starting with appropriately substituted α,α'-dihalo-p-xylenes. For instance, the introduction of electron-donating or electron-withdrawing groups onto the aromatic ring can be accomplished through standard aromatic substitution reactions prior to the conversion of the benzylic halides to selenocyanates. This allows for the synthesis of a library of analogues with varied electronic properties on the phenylene core.

The following interactive table summarizes the synthesis of various substituted benzyl selenocyanates, which serve as models for the synthesis of derivatives of this compound.

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| Benzyl bromide | Benzyl selenocyanate | 54 | 71-72 |

| 4-Fluorobenzyl bromide | 4-Fluorobenzyl selenocyanate | 50 | 64-65 |

| 4-Methylbenzyl bromide | 4-Methylbenzyl selenocyanate | 54 | 51-52 |

| 4-Methoxybenzyl chloride | 4-Methoxybenzyl selenocyanate | 70 | 56-57 |

| 4-tert-Butylbenzyl bromide | 4-tert-Butylbenzyl selenocyanate | 52 | 90-91 |

| Data sourced from Jacob, L. A., et al. (2004). researchgate.net |

Synthesis of Related Bis-selenocyanate Architectures

The synthesis of related bis-selenocyanate architectures extends beyond simple substitutions on the phenylene ring. Researchers have explored different aromatic and heterocyclic cores to link two methylene (B1212753) selenocyanate moieties. For example, ortho- and meta-phenylenebis(methylene)selenocyanate have been synthesized to investigate the impact of the substitution pattern on the compound's properties. nih.gov

Furthermore, the synthesis of bis-heterocyclic compounds containing selenium has been achieved through mono- and di-selenylation reactions of heteroarenes like pyrazoles. researchgate.net These methods often utilize selenium dioxide (SeO₂) as a selenylating agent in a suitable solvent like DMSO. researchgate.net The stoichiometry of the reagents can be controlled to achieve either mono- or di-selenylation, leading to a diverse range of bis-seleno architectures. researchgate.net

Another approach to creating related architectures involves the use of different linker groups between the aromatic core and the selenocyanate functional group. While the parent compound has methylene linkers, analogues with longer or more complex linkers could be synthesized to modulate the compound's flexibility and spatial orientation of the selenocyanate groups.

The synthesis of bis-hydrazone compounds has been shown to selectively include p-xylene (B151628), the precursor to this compound, from a mixture of its isomers. rsc.org This highlights the potential for designing host-guest systems based on the p-xylene backbone.

Structure-Reactivity Relationship Studies of Analogues

The relationship between the chemical structure of this compound analogues and their reactivity is a key area of investigation. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic properties of these compounds. researchgate.net

For instance, DFT calculations have shown that the introduction of substituents on the phenylene ring can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap. researchgate.net A larger HOMO-LUMO gap is generally associated with higher stability and lower chemical reactivity. researchgate.net These computational models suggest that electron-donating groups on the phenylene ring tend to increase the HOMO energy, potentially making the compound more susceptible to oxidation. Conversely, electron-withdrawing groups can lower the HOMO energy, leading to increased stability. researchgate.net

The reactivity of the benzyl selenocyanate group itself is also influenced by the nature of the aromatic ring. The stability of the phenyl group, due to the delocalization of electrons in the aromatic system, makes it generally less reactive towards electrophilic substitution compared to the benzyl group. However, the methylene bridge in the benzyl group allows for a wider range of reactions at the benzylic position.

Experimental studies on the reaction of benzyl halides with methaneselenol (B1239778) have shown that a competition exists between nucleophilic substitution and reduction pathways. researchgate.net The electronic nature of the substituents on the phenyl ring can influence the outcome of these reactions.

The following interactive table presents computational data on the electronic properties of a model set of organoselenium compounds, illustrating the impact of structural modifications on their predicted reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (eV) | Electrophilicity Index (eV) |

| Compound 1 | -5.03 | -1.41 | 3.62 | 3.22 | 2.86 |

| Compound 2 | -3.62 | -2.31 | 1.31 | - | 6.71 |

| HB168 | - | - | - | - | - |

| Compound 3 | - | - | - | - | - |

| Data sourced from a computational study on organoselenium candidates. researchgate.net Note: "Compound 1" in the source is a reference compound and not this compound itself. The data for HB168 and Compound 3 were not fully provided in the source. The electrophilicity index for Compound 2 indicates a strong electrophilic character. researchgate.net |

Future Research Directions and Unexplored Avenues for 1,4 Phenylenebis Methylene Selenocyanate

Development of Novel and Environmentally Sustainable Synthetic Strategies

The synthesis of organoselenium compounds is an area of growing interest, with a significant push towards greener and more sustainable methodologies. nih.govresearchgate.net Traditional synthetic routes often rely on solvents and reagents that pose environmental concerns. Future research should focus on adapting modern, eco-friendly synthetic techniques for the production of 1,4-Phenylenebis(methylene)selenocyanate and its derivatives. The advantages of such solvent-free reactions include enhanced reaction rates, improved selectivity, lower energy consumption, and reduced chemical waste. rsc.org

Key areas for exploration include:

Mechanochemistry: Ball-milling and other mechanochemical methods have proven effective for the synthesis of other organoselenium compounds, offering a solvent-free alternative. nih.govresearchgate.net Investigating these techniques for the synthesis of this compound could lead to a more sustainable and efficient production process.

Electrochemical Synthesis: Electrosynthesis is an environmentally friendly strategy that allows for controlled reactions without the need for external oxidants or toxic catalysts. nih.gov Applying this to the selenocyanation of 1,4-bis(bromomethyl)benzene (B118104) could provide a clean and highly selective synthetic route.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. rsc.org Its application could streamline the production of this compound.

| Synthetic Strategy | Rationale/Potential Advantages | Key Research Objective |

|---|---|---|

| Mechanochemistry (Ball-Milling) | Solvent-free conditions, reduced waste, potential for novel reactivity. nih.govrsc.org | Optimize reaction conditions (frequency, time, ball-to-sample ratio) for the reaction of a p-xylene (B151628) dihalide with a selenocyanate (B1200272) salt. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, high selectivity, mild conditions. nih.gov | Develop an electrochemical cell setup for the efficient selenocyanation of a suitable 1,4-phenylenebis(methylene) precursor. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. rsc.org | Evaluate the effect of microwave irradiation on reaction yield and purity compared to conventional heating. |

Advanced Mechanistic Exploration of Complex Transformations

While the metabolic pathway of this compound has been partially elucidated, showing its conversion to a glutathione (B108866) conjugate and subsequently other species, a detailed mechanistic understanding of its chemical transformations is lacking. nih.gov The complex photochemistry observed in other organoselenium compounds, such as Ebselen, suggests that this compound may also participate in intricate reaction pathways that have yet to be explored. acs.orgnih.gov

Future research should aim to:

Elucidate Reaction Intermediates: Investigate the formation and stability of potential intermediates, such as selenols (p-XSeH), which are postulated in its metabolic pathway. nih.gov This could involve spectroscopic trapping experiments under various reaction conditions.

Study Non-Biological Transformations: Explore the reactivity of this compound with various organic and inorganic reagents to map its chemical behavior beyond biological systems. This could reveal novel synthetic applications for the compound as a building block.

Kinetic Studies: Perform detailed kinetic analysis of its key transformations to understand the factors governing its reactivity. This data is crucial for optimizing reactions and predicting the compound's behavior in different chemical environments.

High-Throughput Screening Methodologies for Material Precursor Discovery

High-throughput screening (HTS) is a powerful technique used to rapidly test large numbers of compounds for desired properties, accelerating discovery in both drug development and materials science. sigmaaldrich.comnih.gov Selenium-containing materials are known for their valuable electronic and optical properties, making them useful in semiconductors and photovoltaics. mdpi.com this compound, with its rigid aromatic core and reactive selenocyanate groups, is an excellent candidate as a precursor for novel functional materials.

A forward-looking research program would involve:

Library Synthesis: Create a combinatorial library of derivatives of this compound by modifying the central phenyl ring with various functional groups.

HTS for Material Properties: Employ HTS techniques to screen this library for potential as precursors to materials with interesting properties. youtube.com For instance, derivatives could be deposited as thin films and rapidly screened for conductivity, photoresponsiveness, or other relevant characteristics.

Polymerization Potential: Screen the reactivity of this compound and its analogs in various polymerization reactions to discover new selenium-containing polymers with unique structural and electronic properties.

| Research Phase | Methodology | Target Property/Application | Expected Outcome |

|---|---|---|---|

| Library Generation | Parallel synthesis of this compound derivatives with varied aromatic substituents. | Structural diversity. | A library of novel organoselenium compounds. |

| Material Deposition | Automated thin-film deposition (e.g., spin-coating, vapor deposition). | Uniform films for screening. | Micro-arrays of new materials. |

| Property Screening | High-throughput optical and electronic characterization. | Conductivity, band gap, photo-luminescence. | Identification of "hit" compounds with desirable material properties. youtube.com |

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photochemistry)

Modern chemical technologies offer new ways to control reactions and access novel chemical spaces. Integrating this compound with these technologies could unlock significant potential.

Flow Chemistry: Continuous flow chemistry provides superior control over reaction parameters like temperature and mixing, enhancing safety and scalability, which is particularly beneficial for reactions involving hazardous reagents or unstable intermediates. wiley-vch.deresearchgate.net Future work could focus on developing a continuous flow process for the synthesis of this compound, which could improve safety, yield, and purity. This approach is particularly relevant for scaling up production for potential industrial applications. google.com

Photochemistry: The study of light-induced reactions of organoselenium compounds is a burgeoning field. nih.gov Irradiation of compounds like dibenzyl diselenide is known to produce different products depending on the presence of oxygen, showcasing the synthetic utility of photochemistry. lookchem.comrsc.org The photochemical behavior of this compound is entirely unexplored. Research in this area could investigate its photoreactivity to generate novel cyclic or polymeric structures, or to trigger its transformation under specific conditions for applications in photo-responsive materials. The complex photochemistry of other organoselenium compounds suggests this could be a rich area of discovery. acs.orgacs.org

Theoretical Prediction of Novel Reactivity and Materials Science Applications

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research, allowing for the prediction of molecular properties and reactivity, thereby guiding experimental work. nih.gov For this compound, theoretical studies could provide crucial insights and open new research directions.

Future theoretical investigations should include:

Reactivity Prediction: Using Density Functional Theory (DFT) to model the reaction pathways of this compound with different reagents. This can help identify new, synthetically viable transformations and predict the most likely products.

Non-Covalent Interactions: The selenium atom can participate in so-called chalcogen bonds, a type of non-covalent interaction that can be used to design self-assembling materials and supramolecular structures. acs.org Theoretical studies could predict the ability of this compound to act as a chalcogen bond donor, paving the way for its use in crystal engineering and the design of novel co-crystals.

Materials Property Simulation: Computational modeling can be used to predict the electronic and optical properties of hypothetical polymers and materials derived from this compound. This "in silico" design approach can guide synthetic efforts toward materials with targeted functionalities for applications in electronics or photonics. mdpi.com

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie the chemopreventive activity of 1,4-Phenylenebis(methylene)selenocyanate?

- Mechanistic Focus : The compound activates the Nrf2-ARE pathway, enhancing glutathione (GSH) synthesis by upregulating glutamate-cysteine ligase (GCL) subunits (GCLc and GCLm). This increases cellular antioxidant capacity, critical for neutralizing carcinogen-induced oxidative stress . Additionally, it modulates apoptosis via downregulation of Bcl-2 and upregulation of caspases (e.g., caspase-8) and pro-inflammatory cytokines (e.g., IL-2) .

Q. Which experimental models validate its efficacy in cancer prevention?

- Key Models :

- Rat tongue carcinogenesis : Induced by 4-nitroquinoline-N-oxide (4-NQO), showing reduced mutagenesis and p53 protein dysregulation .

- Mammary tumor models : Inhibition of 7,12-dimethylbenz[a]anthracene (DMBA)-DNA adduct formation and cell proliferation .

- Lung cancer (A/J mice) : Suppression of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced tumors via enhanced GSH and reduced DNA damage .

Q. How does it influence glutathione synthesis and xenobiotic metabolism?

- Methodology : In vitro assays (e.g., HepG2 cells) and Nrf2-knockdown models demonstrate that the compound increases nuclear Nrf2 levels, driving GCL expression and GSH synthesis. This is quantified via luciferase reporter assays for ARE activation and HPLC for GSH measurement .

Advanced Research Questions

Q. How to design dose-response studies accounting for tissue distribution and selenium excretion?

- Experimental Design : Use radiolabeled [¹⁴C]-p-XSC in rats to track excretion (20% urinary, 68% fecal over 3 days) and tissue retention. Analyze metabolites (e.g., tetraselenocyclophane) via chromatography and reduction assays (NaBH4 treatment) . Dose optimization should balance selenium retention (e.g., 15–20 mg/kg in rats) with minimal toxicity .

Q. How to resolve contradictions in organ-specific chemopreventive efficacy?

- Analytical Approach : Compare pharmacokinetic profiles across organs (e.g., colon vs. lung) using tissue-specific biomarkers (e.g., cyclin D1, PCNA for oral cancer; COX-2 for lung). Differences may arise from metabolic activation rates or selenol intermediate stability .

Q. What methodologies identify gene expression changes induced by this compound?

- Genomic Tools : cDNA microarrays (e.g., 3,800-gene arrays in NCI-H460 cells) reveal upregulated genes (e.g., glutathione peroxidase-5) and downregulated targets (e.g., COX-2, NF-κB). Validate via RT-PCR and western blotting for protein-level changes .

Q. How to evaluate synergistic effects with mTOR inhibitors like rapamycin?

- Combination Therapy : Co-treatment in prostate cancer cells (e.g., LNCaP) shows enhanced apoptosis via Akt/mTOR pathway inhibition. Measure phospho-Akt suppression (western blot) and apoptosis (Annexin V assays) .

Q. What strategies differentiate its efficacy from sulfur analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.